The compound (4-Methylsulfanyl-benzyl)-(3-morpholin-4-yl-propyl)-amine is a synthetic organic molecule that falls under the category of amines. It features a benzyl group substituted with a methylsulfanyl group and a morpholin-4-yl-propyl side chain. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
This compound can be synthesized through various chemical methods, and its structural and functional properties have been studied in the context of drug development. It is referenced in chemical databases such as PubChem and BenchChem, which provide detailed information on its synthesis, properties, and applications.
The synthesis of (4-Methylsulfanyl-benzyl)-(3-morpholin-4-yl-propyl)-amine typically involves several key steps:
The molecular structure of (4-Methylsulfanyl-benzyl)-(3-morpholin-4-yl-propyl)-amine can be described as follows:
The compound's molecular formula is , indicating it contains 15 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom. The InChI key for this compound can be referenced for structural identification.
(4-Methylsulfanyl-benzyl)-(3-morpholin-4-yl-propyl)-amine can undergo several types of chemical reactions:
These reactions may require specific conditions such as temperature control, choice of solvent, and catalyst presence to optimize yields and selectivity.
The mechanism of action for (4-Methylsulfanyl-benzyl)-(3-morpholin-4-yl-propyl)-amine largely depends on its biological target. As a potential pharmaceutical agent, it may interact with specific receptors or enzymes in biological systems.
The compound may act as an inhibitor or modulator of certain enzymatic activities, affecting cellular processes such as proliferation or signaling pathways. Detailed studies involving molecular docking and kinetic assays are often employed to elucidate these interactions.
Research indicates that compounds with similar structures have shown promise in modulating protein kinase activity, which is crucial for various therapeutic applications.
Some physical properties include:
Chemical properties include:
(4-Methylsulfanyl-benzyl)-(3-morpholin-4-yl-propyl)-amine has several scientific uses:
(4-Methylsulfanyl-benzyl)-(3-morpholin-4-yl-propyl)-amine represents a synthetically accessible small molecule featuring two pharmacologically significant motifs: a benzylamine core and a morpholine heterocycle. This compound belongs to a broader class of N-substituted morpholinopropyl benzylamines, which have garnered interest in medicinal chemistry for their potential to modulate biological targets relevant to central nervous system (CNS) disorders, inflammation, and oncology. While direct pharmacological data on this specific methylsulfanyl analog remains limited in public literature, its structural framework aligns with extensively researched scaffolds demonstrating optimized blood-brain barrier (BBB) penetration, target affinity, and metabolic stability [3] [6]. Understanding its classification, historical context, and the significance of its constituent parts provides a foundation for appreciating its potential in drug discovery.
(4-Methylsulfanyl-benzyl)-(3-morpholin-4-yl-propyl)-amine possesses a defined molecular architecture characterized by distinct regions:
C₆H₅CH₂–
) attached to a primary amine nitrogen (–NH₂
). In this specific compound, the phenyl ring is substituted at the para-position with a methylsulfanyl group (CH₃S–
), denoted as "4-Methylsulfanyl-benzyl". This thioether substituent introduces potential for hydrophobic interactions, metabolic oxidation, and modulation of electronic properties. O
and NR
where R=H in morpholine itself). It typically adopts a chair conformation. In this compound, it is referred to as "morpholin-4-yl". –CH₂CH₂CH₂–
) connecting the morpholine nitrogen to the benzylamine nitrogen, designated as "3-...-propyl". R₂NH
). Systematic Nomenclature:The systematic name follows IUPAC rules by identifying the parent chain and substituents. The longest chain incorporating the morpholine nitrogen, the propyl linker, and the central nitrogen is the propylamine chain. Therefore:
Table 1: Structural Components of (4-Methylsulfanyl-benzyl)-(3-morpholin-4-yl-propyl)-amine
Structural Element | Chemical Group | Role in Molecule |
---|---|---|
Aromatic Core | 4-(Methylsulfanyl)benzyl | Provides hydrophobic surface area; Site for potential modification/metabolism; Electron-rich system. |
Central Nitrogen | Secondary amine (-NH- ) | Hydrogen bond donor/acceptor; Often protonated at physiological pH (cationic form). |
Linker | Trimethylene (-CH₂CH₂CH₂- ) | Connects central N to morpholine; Provides conformational flexibility. |
Heterocycle | Morpholin-4-yl | Enhances solubility; Hydrogen bond acceptor (O); Weak base (N); Modulates PK/PD. |
Table 2: Comparison to Close Structural Analogs
Compound Name | Molecular Formula | Molecular Weight | Substituent (R) | Key Difference | Source/Reference |
---|---|---|---|---|---|
Benzyl-(3-morpholin-4-yl-propyl)-amine | C₁₄H₂₂N₂O | 234.34 | H | Lacks methylsulfanyl group | [SCBT, PubChem] [1] [2] |
(4-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine | C₁₅H₂₄N₂O | 248.38* (250.38 cited) | 4-CH₃ | Methyl instead of methylsulfanyl | [Pharmint, ChemBlink] [5] [7] |
(4-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine | C₁₅H₂₄N₂O₂ | 264.37 | 4-OCH₃ | Methoxy (electron-donating) instead of SCH₃ | [JK Sci] [8] [9] |
(4-Methylsulfanyl-benzyl)-(3-morpholin-4-yl-propyl)-amine | C₁₅H₂₄N₂OS | 280.43 (Calculated) | 4-SCH₃ | Methylsulfanyl (thioether) substituent | Subject Compound |
Note: The molecular weight for the 4-methyl analog (CAS 436087-01-3) is listed as 250.38 on ChemBlink, corresponding to a di-cationic form in the provided SMILES. The neutral form would be 248.38 g/mol. The Methylsulfanyl analog molecular weight is calculated for the neutral form.
The development of morpholine-containing amines, particularly those incorporating benzylamine and alkylamine linkers, stems from systematic efforts to optimize the physicochemical and pharmacological profiles of bioactive molecules throughout the late 20th and early 21st centuries:
Morpholine as a Privileged Scaffold: Morpholine emerged as a highly versatile heterocycle in medicinal chemistry, recognized for its favorable properties. Over 100 drugs listed in the World Drug Index by 2003 contained a morpholine ring [4]. Early examples like the antidepressant Reboxetine (approved 1997) and the reversible MAO inhibitor Moclobemide (approved 1992) demonstrated the integration of morpholine into clinically successful CNS agents, highlighting its ability to confer brain penetration and target affinity [3] [6]. The morpholine ring's balanced lipophilicity, weak basicity (pKa ~7-8, close to physiological pH), hydrogen-bond accepting capability (oxygen atom), and metabolic susceptibility (oxidation) made it invaluable for tuning drug-like properties [3] [4] [6]. Its conformational flexibility allows it to act as a spacer or to position substituents optimally for target binding [6].
Benzylamine Derivatives as Building Blocks: Benzylamine itself is a fundamental scaffold in medicinal chemistry. Substituted benzylamines are prevalent in numerous drug classes, including neurotransmitters (e.g., dopamine derivatives), local anesthetics, and antimicrobials. The benzylamine nitrogen often serves as a key pharmacophore point, capable of hydrogen bonding or salt bridge formation. Introducing substituents on the phenyl ring, particularly at the para-position (like methyl, methoxy, halogen, or methylsulfanyl), has been a standard strategy to modulate electronic effects, lipophilicity, steric bulk, and metabolic pathways of the resulting molecules [10].
The Rise of Polyamine-Linked Structures: Incorporating flexible alkyl linkers, like the propyl chain (–CH₂CH₂CH₂–
) between nitrogen atoms, became a common strategy to explore spatial relationships between pharmacophores and to improve bioavailability. Structures like Benzyl-(3-morpholin-4-yl-propyl)-amine and its derivatives represent specific explorations within this chemical space. The N-morpholinoethyl or N-morpholinopropyl moieties were frequently incorporated into ligands targeting CNS receptors (e.g., cannabinoid CB1/CB2 receptors, sigma receptors, serotonin receptors) [3] [6]. For instance, research into cannabinoid receptor modulators identified the N-morpholinoethyl moiety as a critical element occupying specific hydrophobic pockets within transmembrane domains [3].
The specific compound (4-Methylsulfanyl-benzyl)-(3-morpholin-4-yl-propyl)-amine represents a logical extension within this historical trajectory. It explores the effect of a thioether substituent (SCH₃
) at the para-position of the benzyl ring, compared to the well-studied hydrogen, methyl, and methoxy analogs [5] [7] [8]. The methylsulfanyl group offers distinct properties: increased lipophilicity compared to methoxy, potential for oxidative metabolism to sulfoxide or sulfone (which are more polar), and altered electronic effects on the aromatic ring. This makes it a valuable probe for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, or pharmacokinetic parameters within this chemotype.
The combination of morpholine and benzylamine/alkylamine motifs, as exemplified by (4-Methylsulfanyl-benzyl)-(3-morpholin-4-yl-propyl)-amine and its analogs, holds significant importance in rational drug design due to their demonstrable impact on key properties:
Enhancing Blood-Brain Barrier (BBB) Permeability: Developing drugs for CNS disorders requires molecules capable of passively diffusing across the BBB. Morpholine plays a crucial role here due to its well-balanced lipophilic-hydrophilic profile and reduced pKa compared to simpler aliphatic amines. Its weak basicity minimizes extensive protonation at blood pH, reducing plasma protein binding and facilitating passive diffusion. Simultaneously, its polarity prevents excessive lipophilicity, which can lead to poor solubility and P-glycoprotein efflux [3] [6]. This balance is critical for CNS penetration, as highlighted in studies on morpholine-containing CNS drug candidates [3]. The benzylamine core, particularly with lipophilic substituents like methylsulfanyl, can further fine-tune overall lipophilicity and passive diffusion potential.
Modulating Pharmacokinetic/Pharmacodynamic (PK/PD) Properties:
Target Engagement: The morpholine ring can participate directly in target binding. Its oxygen can act as a hydrogen bond acceptor, while the nitrogen (if not protonated) or the ring itself can engage in hydrophobic interactions or dipole-dipole interactions within protein binding pockets. For example, in some kinase inhibitors (e.g., PI3K inhibitors like Pictilisib), morpholine oxygen forms critical hydrogen bonds with the kinase hinge region [4] [6]. The central and linker nitrogen atoms in compounds like (4-Methylsulfanyl-benzyl)-(3-morpholin-4-yl-propyl)-amine provide sites for hydrogen bonding or protonation, potentially crucial for interacting with ionizable residues in receptors or enzymes. The aromatic ring provides a platform for π-stacking or van der Waals contacts.
Versatility in Biological Activity: Morpholine-benzylamine derivatives are not restricted to a single therapeutic area. Their ability to interact with diverse targets makes them relevant across multiple domains:
Other Areas: Inflammation, metabolic disorders, and cardiovascular diseases also feature morpholine-containing drugs (e.g., Timolol for glaucoma and hypertension) [4].
Role as a Flexible Scaffold: The structure of (4-Methylsulfanyl-benzyl)-(3-morpholin-4-yl-propyl)-amine offers multiple sites for diversification: the morpholine nitrogen (alkylation/acylation, though sterically hindered), the central nitrogen (alkylation/acylation), the propyl linker length, and crucially, the substituent on the benzyl ring (R
). This allows extensive SAR exploration to optimize potency, selectivity, and ADME properties. The methylsulfanyl group (R = SCH₃
) represents one specific probe point within this broader SAR strategy, contrasting with other common substituents like H, CH₃, OCH₃, F, Cl [5] [7] [8].
Table 3: Documented Roles of Morpholine Ring in Bioactive Compounds
Role of Morpholine | Mechanistic Basis | Example Compounds/Drugs | Relevance to Target Compound |
---|---|---|---|
PK/PD Modulator (Solubility, Brain Penetration) | Balanced LogP/D; Weak base; Hydrogen bond acceptor. | Reboxetine, Moclobemide, Aprepitant | Critical for potential CNS activity of benzylamine-morpholine derivatives. |
Direct Target Interaction (Pharmacophore) | Hydrogen bonding (O atom); Hydrophobic interactions; Cation-π (protonated N). | PI3K/mTOR inhibitors (e.g., Pictilisib, Vistusertib); Cannabinoid receptor ligands [3] | Potential for direct binding to target proteins via morpholine O or ring. |
Metabolic Handle | Susceptible to oxidative metabolism (ring opening/oxidation). | Gefitinib metabolites | Provides potential clearance pathway. |
Conformational Director (Scaffold) | Flexible chair/skew-boat conformations; Positions substituents optimally. | Sigma receptor antagonists (e.g., MR-309) [3] | Positions benzylamine and linker for target binding. |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1